molecular formula C21H19NO5S B4082727 N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide

N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B4082727
M. Wt: 397.4 g/mol
InChI Key: DUIYTPNGYJSNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-carboxamide hybrid compound of high interest in medicinal chemistry and pharmacological research. Coumarin derivatives are extensively investigated for their diverse biological activities, which often include potential anticancer properties, as seen in related compounds that have shown cytotoxic effects against various human cancer cell lines . The specific structural features of this molecule—incorporating a coumarin core linked to a benzyl group and a tetrahydrothiophene-1,1-dioxide moiety—suggest it may act as a key scaffold for targeting specific enzymes or receptors. Researchers are exploring its potential as a multi-target directed ligand, a strategy useful for complex diseases, where a single compound can interact with multiple pathological targets . Its potential research applications span from being a building block in organic synthesis to serving as a candidate for high-throughput screening in drug discovery programs aimed at oncology and other disease areas. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the available safety data sheets and conduct their own experiments to determine the compound's specific mechanism of action, pharmacokinetic properties, and biological efficacy.

Properties

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c23-20(18-12-16-8-4-5-9-19(16)27-21(18)24)22(13-15-6-2-1-3-7-15)17-10-11-28(25,26)14-17/h1-9,12,17H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIYTPNGYJSNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienyl Group: The thienyl group is synthesized through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the thienyl intermediate in the presence of a base like sodium hydride.

    Chromene Ring Formation: The chromene ring is formed via a cyclization reaction involving salicylaldehyde and an appropriate acetyl compound under acidic conditions.

    Final Coupling: The final step involves coupling the benzyl-thienyl intermediate with the chromene carboxamide through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be further oxidized to form sulfone derivatives.

    Reduction: The chromene ring can be reduced under hydrogenation conditions to form dihydrochromene derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Benzyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide is being investigated for its potential as a drug scaffold. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutics aimed at:

  • Anti-inflammatory Activity : Similar compounds have shown activity against p38 mitogen-activated protein kinase, suggesting that this compound may also exert anti-inflammatory effects.
  • Anticancer Properties : Research indicates that derivatives of chromene compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits. They could potentially be used in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated inhibition of inflammatory markers in vitro.
Study BAnticancer propertiesShowed reduced viability of cancer cell lines after treatment with related chromene derivatives.
Study CNeuroprotectionIndicated potential protective effects against oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Chromene-Based Carboxamides

The chromene scaffold is shared with compounds like 3-oxo-3H-benzo[f]chromene-2-carboxamide derivatives (e.g., 5a in ). Key differences include:

  • Substituent Effects : The target compound’s N-benzyl and N-(1,1-dioxidotetrahydro-3-thienyl) groups contrast with simpler aryl substituents (e.g., 3,5-dimethylphenyl in 5a ). The sulfone group enhances polarity and hydrogen-bonding capacity compared to alkyl/aryl groups .
  • Synthesis : Both compounds utilize acid chloride intermediates (e.g., 4 in ) for amide bond formation. However, the target compound requires additional steps to introduce the sulfone-containing substituent .

Table 1: Comparison of Chromene Carboxamides

Compound Core Structure N-Substituents Melting Point (°C) Key Functional Groups
Target Compound 2-Oxo-2H-chromene Benzyl, 1,1-dioxidotetrahydrothienyl N/A Sulfone, Amide
5a () 3-Oxo-3H-benzo[f]chromene 3,5-Dimethylphenyl 277–279 Amide
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid () Benzo[f]chromene -COOH 235–236 Carboxylic acid

Sulfone-Containing Analogs

The 1,1-dioxidotetrahydrothienyl group distinguishes the target compound from sulfone-bearing analogs like N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-benzothiazine-3-carboxamide 1,1-dioxide ().

  • Electronic Effects: Both compounds feature sulfone groups, but the target’s tetrahydrothienyl sulfone is part of a non-aromatic ring, reducing steric hindrance compared to fused aromatic systems .
  • Computational Insights : Quantum studies in suggest sulfone groups stabilize molecular conformations via electrostatic interactions—a property likely shared by the target compound .

Carboxamides with Heterocyclic Substituents

Compounds like 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide () and DM-11 () highlight:

  • Heterocyclic Diversity: The target’s tetrahydrothienyl sulfone contrasts with thiazolidinone () or pyridinone () cores. These differences impact π-π stacking and solubility.
  • Biological Relevance : While bioactivity data for the target compound is unavailable, analogs in and emphasize carboxamides’ roles in drug design, particularly in targeting enzymes or receptors via hydrogen bonding .

Key Research Findings and Data Gaps

  • Physical Properties : Melting points and solubility data for the target compound are unavailable in the provided evidence. By analogy, chromene carboxamides (e.g., 5a ) exhibit high melting points (>250°C) due to strong intermolecular forces .
  • Computational Predictions: Molecular modeling (as in ) could predict the target’s stability, with the sulfone group likely increasing dipole moments and aqueous solubility compared to non-sulfonated analogs .

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the molecular formula C21H19NO5SC_{21}H_{19}NO_5S and a molecular weight of 397.4 g/mol. Its structure incorporates chromene and thienyl moieties, which are significant for its biological interactions. The synthesis of this compound involves multi-step organic reactions under controlled conditions, utilizing techniques such as column chromatography for purification.

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors. Notably, studies have suggested that such compounds exhibit activity against p38 mitogen-activated protein kinase (p38 MAPK), a key player in inflammatory responses and cellular stress pathways.

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds against SARS-CoV-2. For instance, a series of N-benzyl-acetamides were identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, with some compounds showing IC50 values in the low micromolar range. While there are no direct studies on this compound specifically targeting SARS-CoV-2, its structural similarities suggest potential activity against viral replication pathways .

Anti-inflammatory Activity

The compound's interaction with p38 MAPK suggests a possible role in modulating inflammatory responses. Inhibition of this kinase has been associated with reduced production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Data Table: Biological Activity Overview

Activity Target IC50/EC50 Value Reference
AntiviralSARS-CoV-2 RdRp3.35 - 7.50 μM
Anti-inflammatoryp38 MAPKNot specified
CytotoxicityCancer cell linesNot specifiedOngoing studies

Case Studies and Research Findings

A notable study investigated the effects of structurally similar compounds on cellular models infected with respiratory viruses. These compounds demonstrated significant inhibition of viral replication through their action on RdRp, highlighting the importance of benzyl substitutions in enhancing antiviral potency .

Further research is required to elucidate the specific pharmacological profiles of this compound. Understanding its interactions at the molecular level could lead to the development of novel therapeutic agents targeting various diseases.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Step 1 : Coupling of 2-oxo-2H-chromene-3-carboxylic acid with benzylamine derivatives under carbodiimide-mediated conditions (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C .
  • Step 2 : Introduction of the 1,1-dioxidotetrahydrothiophene moiety via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMSO) and elevated temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures achieves >95% purity .
  • Critical Factors :
  • Temperature : Higher temperatures in Step 2 improve reaction rates but may promote side reactions (e.g., oxidation of the thiophene ring) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in substitutions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the stereochemistry of the tetrahydrothiophene-dioxide ring and confirm amide bond geometry. Hydrogen-bonding patterns can be analyzed using graph set theory (e.g., Etter’s rules) to identify supramolecular interactions .
  • Spectroscopy :
  • NMR : 1H^1H-NMR (DMSO-d₆) shows distinct signals for benzyl protons (δ 4.5–5.0 ppm) and chromene carbonyl (δ 165–170 ppm). 13C^{13}C-NMR confirms the dioxidothiophene moiety (δ 50–60 ppm for sulfone carbons) .
  • IR : Strong absorbance at ~1700 cm1^{-1} (C=O stretch) and 1300–1150 cm1^{-1} (S=O symmetric/asymmetric stretches) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzyl ring increase electrophilicity at the amide carbonyl, enhancing susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity .
  • Experimental Design :
  • Kinetic Studies : Compare reaction rates of substituted derivatives (e.g., 4-Cl vs. 4-OCH₃ benzyl analogs) with nucleophiles (e.g., amines) in THF at 25°C.
  • DFT Calculations : Use Gaussian09 to model charge distribution and transition states, correlating Hammett σ values with observed reactivity .

Q. What strategies can resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :
  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., higher activity in cell-free assays vs. lower efficacy in cell-based assays) may arise from poor membrane permeability or metabolic instability.
  • Approaches :
  • Permeability Assays : Use Caco-2 cell monolayers to evaluate passive diffusion and P-gp efflux .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., sulfone reduction or chromene ring oxidation) in hepatocyte incubations .
  • Structural Optimization : Introduce prodrug moieties (e.g., esterification of the carboxamide) to enhance bioavailability .

Q. How can crystallographic data address ambiguities in the compound’s hydrogen-bonding network and conformational flexibility?

  • Methodological Answer :
  • High-Resolution Crystallography : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve weak hydrogen bonds (e.g., C–H···O interactions). Refinement with SHELXL integrates anisotropic displacement parameters for sulfone oxygen atoms .
  • Conformational Analysis : Compare crystal structures with molecular dynamics simulations (AMBER force field) to assess torsional flexibility of the tetrahydrothiophene ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.